氧化铝

描述

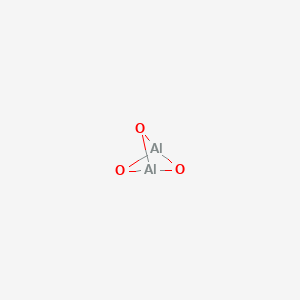

Alumina, also known as aluminium oxide (Al2O3), is an inert, odourless, white amorphous material often used in industrial ceramics . It is synthetically produced and serves as a starting material for the smelting of aluminum metal . It also contributes to a significant number of life-extending and society-enhancing applications .

Synthesis Analysis

Alumina nanoparticles (Al2O3 NPs) were successfully prepared from aluminum nitrate precursor and methanol using the precipitation method . The precipitation method is cost-effective and the calcination temperature was found to have a strong influence on the Al2O3 NPs’ stability and processing time . Another method involves generating microcapsules with myristic acid (MA) core and alumina shell by sol–gel technique .

Molecular Structure Analysis

Synthetic transition aluminas exhibit unique adsorptive and catalytic properties. Structural differences between them arise from the variability of aluminium coordination numbers and degree of dehydroxylation . The interatomic correlations indicated that the short-range order of liquid alumina was mainly constructed by AlO4 tetrahedra .

Chemical Reactions Analysis

Alumina is an amphoteric oxide and thus, it can react with both acids and bases . A strong base, such as NaOH, precipitates Al(OH)3, which is amphoteric and dissolves in an excess of hydroxide or in acids .

Physical And Chemical Properties Analysis

Alumina is a white crystalline solid that often exists in the form of hexagonal crystals . It has a high melting point of over 2000°C, demonstrating excellent thermal stability and resistance to thermal shock . Alumina is highly corrosion-resistant and exhibits great hardness, second only to diamond .

科学研究应用

1. Catalysis

- Application : Alumina nanoparticles (Al2O3 NPs) serve as efficient catalyst supports, enhancing reaction rates and selectivity .

- Methods : The synthesis of Al2O3 NPs includes sol-gel, hydrothermal, combustion, and green methods. Each method provides control over the particle size, shape, and chemical surface, enabling tailored nanoparticles for specific applications .

- Results : The use of Al2O3 NPs in catalysis has shown to enhance reaction rates and selectivity .

2. Electronic and Optoelectronic Devices

- Application : Alumina’s remarkable dielectric properties make it valuable for electronic and optoelectronic devices .

- Methods : Alumina is used as an insulator in integrated circuits and semiconductors. It is also used as a substrate in the production of thin film electronic devices .

- Results : The use of alumina in these applications has shown to provide excellent electrical insulation and high thermal conductivity .

3. Biomedical Applications

- Application : Al2O3 NPs have demonstrated promising results in biomedical applications, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering .

- Methods : Al2O3 NPs are incorporated into various biomedical applications due to their unique bio−/physicochemical properties: high surface area, high hardness, thermal stability, biocompatibility, surface functionalization, and electrical insulation .

- Results : The use of Al2O3 NPs in these applications has shown promising results, although specific quantitative data or statistical analyses are not provided .

4. Antimicrobial and Antiviral Properties

- Application : Al2O3 NPs have potent antimicrobial and antiviral properties .

- Methods : Due to their small size, Al2O3 NPs can penetrate bacterial and viral cells more effectively, increasing the efficacy of their action .

- Results : Al2O3 NPs can be incorporated into coatings for medical devices and hospital surfaces, helping prevent bacterial adhesion and biofilm formation, thereby reducing the risk of infections .

5. Vaccine Adjuvant

- Application : Al2O3 NPs have demonstrated potent adjuvant activity for several vaccines throughout history, targeting and neutralizing a wide range of microorganisms .

- Methods : Al2O3 NPs are incorporated into vaccines as adjuvants to enhance the body’s immune response to the vaccine .

- Results : The use of Al2O3 NPs as vaccine adjuvants has shown to target and neutralize a wide range of microorganisms .

6. Nanofluid Technology

安全和危害

Exposure to aluminum is usually not harmful, but exposure to high levels can affect your health . Workers who breathe large amounts of aluminum dusts can have lung problems, such as coughing or abnormal chest X-rays . It is recommended to avoid prolonged or repeated contact with skin, avoid contact with eyes, avoid ingestion and inhalation .

未来方向

Relevant Papers

- “Alumina Ceramic Nanofibers: An Overview of the Spinning Gel Preparation, Manufacturing Process, and Application” provides valuable insights into the design of alumina ceramic nanofibers and explores their potential applications .

- “The effects of energy consumption of alumina production in the…” performs a sensitivity analysis considering possible improvements in efficiency or technological progress .

- “Recent Advances in Nanoporous Anodic Alumina: Principles…” explores the intrinsic properties of alumina porous structures and their vast utility in distinct fields .

属性

IUPAC Name |

oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQGVIAIRXVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |

| Record name | Emery | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Emery | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Product Name |

Alumina | |

CAS RN |

1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |

| Record name | Corundum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapphire | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruby | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emery | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corundum (Al2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emery | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)